

Physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-OXA-4-THIASPIRO(4.6)UNDECANE
Cat. No.:	B089824

[Get Quote](#)

An In-depth Technical Guide to 1-OXA-4-THIASPIRO(4.6)UNDECANE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-OXA-4-THIASPIRO(4.6)UNDECANE** (CAS No. 184-31-6). Due to the limited availability of experimental data for this specific molecule, this document compiles available information, presents computationally predicted properties, and proposes a detailed experimental protocol for its synthesis based on established chemical methodologies. Furthermore, this guide explores potential biological activities by drawing parallels with structurally related spirocyclic compounds that have demonstrated significant pharmacological effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel spiro-heterocycle.

Introduction

Spirocyclic systems are a fascinating class of three-dimensional molecules that have garnered significant interest in medicinal chemistry and materials science. Their rigid, well-defined spatial arrangement of atoms offers unique opportunities for designing novel therapeutic agents and

functional materials. **1-OXA-4-THIASPIRO(4.6)UNDECANE** is a heterocyclic spiro compound featuring a 1,3-oxathiolane ring fused to a cycloheptane ring. While specific research on this molecule is sparse, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for drug discovery. This guide consolidates the currently available information and provides a roadmap for its further investigation.

Physicochemical Properties

The available physical and chemical data for **1-OXA-4-THIASPIRO(4.6)UNDECANE** are primarily based on computational predictions. These properties are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	184-31-6	[1][2]
Molecular Formula	C ₉ H ₁₆ OS	[1]
Molecular Weight	172.29 g/mol	[1]
Appearance	Not available	-
Density	1.07 g/cm ³ (Predicted)	Guidechem
Boiling Point	279.9 °C at 760 mmHg (Predicted)	Guidechem
Melting Point	Not available	-
Refractive Index	1.526 (Predicted)	Guidechem
Flash Point	123.1 °C (Predicted)	Guidechem

Table 2: Computed Chemical Properties

Property	Value	Source
LogP (Octanol-Water Partition Coefficient)	2.48 (Predicted)	Guidechem
Topological Polar Surface Area (TPSA)	34.5 Å ²	Guidechem
Hydrogen Bond Donor Count	0	Guidechem
Hydrogen Bond Acceptor Count	2	Guidechem
Rotatable Bond Count	0	Guidechem

Experimental Protocols

As of the latest literature review, a specific experimental protocol for the synthesis of **1-OXA-4-THIASPIRO(4.6)UNDECANE** has not been published. However, a standard and reliable method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed reaction of a ketone with 2-mercaptoethanol. The following is a proposed detailed methodology for the synthesis of the title compound from cycloheptanone.

Proposed Synthesis of **1-OXA-4-THIASPIRO(4.6)UNDECANE**

Reaction: Cycloheptanone + 2-Mercaptoethanol → **1-OXA-4-THIASPIRO(4.6)UNDECANE**

Reagents and Materials:

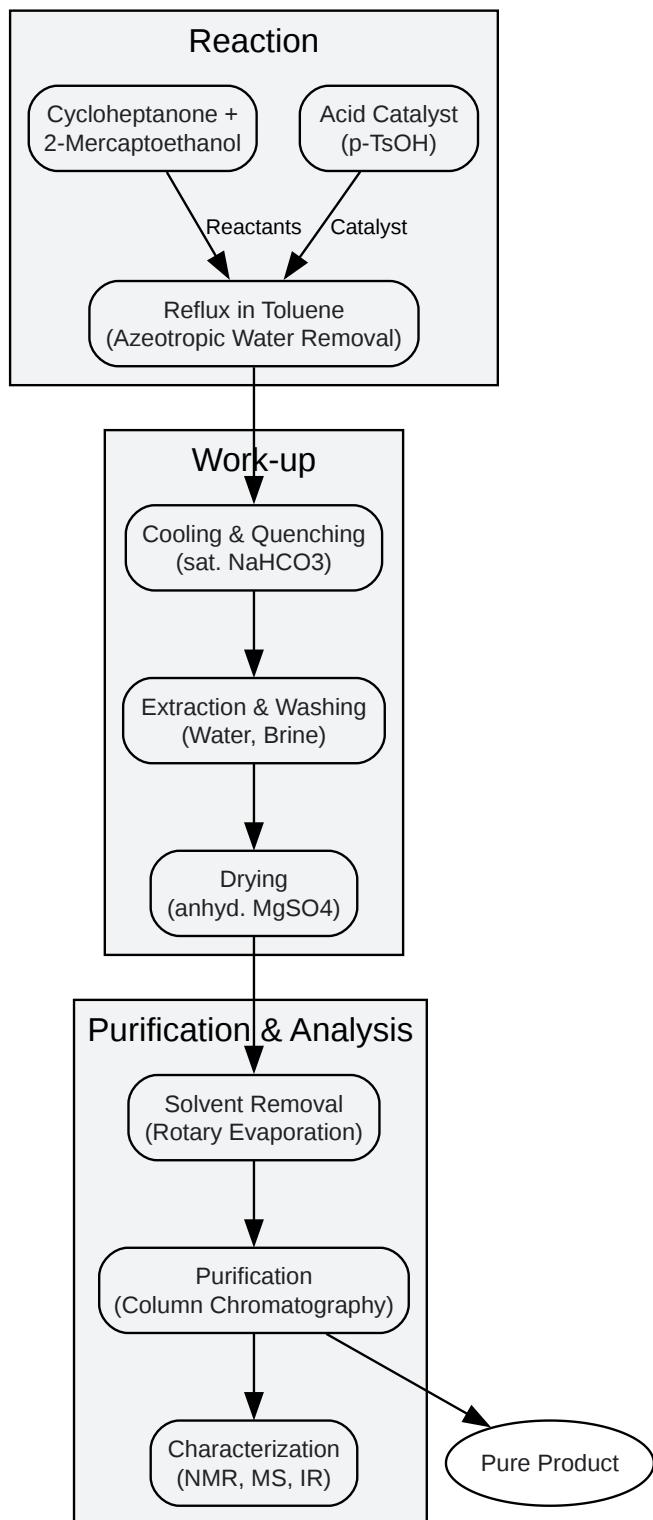
- Cycloheptanone
- 2-Mercaptoethanol
- p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst, e.g., $\text{BF}_3 \cdot \text{OEt}_2$)
- Toluene (or other suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

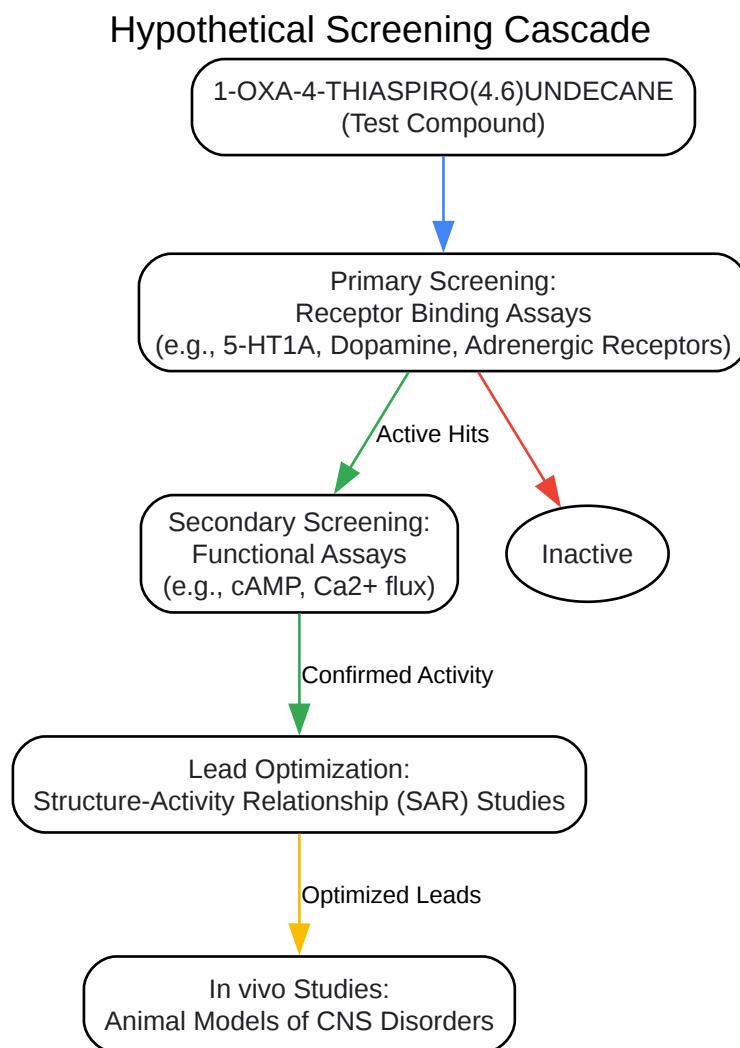
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
- Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
- Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.


Potential Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with **1-OXA-4-THIASPIRO(4.6)UNDECANE**. However, studies on the closely related 1-oxa-4-thiaspiro[4.5]decane derivatives have shown that these compounds can act as potent and selective 5-HT_{1a} receptor agonists.^[3] The 5-HT_{1a} receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Agonists of this receptor are used in the treatment of anxiety and depression.

Given the structural similarity, it is plausible that **1-OXA-4-THIASPIRO(4.6)UNDECANE** and its derivatives could also interact with serotonergic or other G-protein coupled receptors. This hypothesis provides a starting point for the biological evaluation of this compound.


Mandatory Visualizations Proposed Synthetic Workflow

Proposed Synthesis of 1-OXA-4-THIASPIRO(4.6)UNDECANE

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the proposed synthesis of the title compound.

Hypothetical Biological Screening Cascade

[Click to download full resolution via product page](#)

Caption: A logical diagram for a potential biological screening approach.

Conclusion

1-OXA-4-THIASPIRO(4.6)UNDECANE represents an under-explored area of spiro-heterocyclic chemistry. This technical guide has consolidated the available information on its physical and chemical properties and has provided a detailed, actionable protocol for its synthesis. The discussion of the biological activities of related compounds suggests that this molecule may be a valuable starting point for the development of novel therapeutic agents,

particularly those targeting the central nervous system. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Oxa-4-thiaspiro[4.6]undecane | 184-31-6 [chemicalbook.com]
- 2. 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-13-6 [m.chemicalbook.com]
- 3. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089824#physical-and-chemical-properties-of-1-oxa-4-thiaspiro-4-6-undecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com